molecular formula C10H21Cl2N3O3 B7970723 2-methyl-6-piperidin-4-yl-1H-pyrimidin-4-one;dihydrate;dihydrochloride

2-methyl-6-piperidin-4-yl-1H-pyrimidin-4-one;dihydrate;dihydrochloride

Cat. No.: B7970723
M. Wt: 302.20 g/mol
InChI Key: PEPKTXBQGILYSD-UHFFFAOYSA-N
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Description

The compound with the identifier “2-methyl-6-piperidin-4-yl-1H-pyrimidin-4-one;dihydrate;dihydrochloride” is a chemical entity registered in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2-methyl-6-piperidin-4-yl-1H-pyrimidin-4-one;dihydrate;dihydrochloride would likely involve large-scale chemical synthesis techniques. These methods would be optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-piperidin-4-yl-1H-pyrimidin-4-one;dihydrate;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-methyl-6-piperidin-4-yl-1H-pyrimidin-4-one;dihydrate;dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-6-piperidin-4-yl-1H-pyrimidin-4-one;dihydrate;dihydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-methyl-6-piperidin-4-yl-1H-pyrimidin-4-one;dihydrate;dihydrochloride include other chemical entities with comparable structures and properties. Examples of such compounds can be found in the PubChem database, where they are categorized based on their structural and functional similarities.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry, where its specific characteristics can be leveraged for desired outcomes.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals alike. Further studies and applications of this compound will continue to uncover its full potential and benefits.

Properties

IUPAC Name

2-methyl-6-piperidin-4-yl-1H-pyrimidin-4-one;dihydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.2ClH.2H2O/c1-7-12-9(6-10(14)13-7)8-2-4-11-5-3-8;;;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPKTXBQGILYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C=C(N1)C2CCNCC2.O.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C=C(N1)C2CCNCC2.O.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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